

Triethylamine Hydrochloride: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Triethylamine hydrochloride*

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Introduction

Triethylamine hydrochloride ($(C_2H_5)_3N \cdot HCl$), also known as triethylammonium chloride, is a versatile and widely utilized organic salt in chemical synthesis and pharmaceutical development. It is the hydrochloride salt of the tertiary amine, triethylamine. This white to off-white crystalline powder is appreciated for its role as a proton scavenger, a mild acid catalyst, and a reagent in a variety of chemical transformations. Its physical properties, such as its solubility profile and defined melting point, make it a convenient and manageable alternative to handling gaseous hydrogen chloride or the volatile liquid triethylamine. This guide provides an in-depth overview of the chemical and physical properties of **triethylamine hydrochloride**, detailed experimental protocols for its synthesis and application, and visual representations of its role in key chemical reactions.

Core Chemical and Physical Properties

The fundamental properties of **triethylamine hydrochloride** are summarized below, providing a critical resource for its application in experimental design.

Physical Properties

A compilation of the key physical characteristics of **triethylamine hydrochloride** is presented in Table 1. This data is essential for determining appropriate solvents, reaction temperatures,

and purification methods.

Property	Value	References
Appearance	White to off-white crystalline powder	[1],[2]
Melting Point	254-261 °C (decomposes)	[3],[4],[5],[6],[7],[8]
Boiling Point	Sublimes at 245 °C	[5]
Density	1.0689 g/cm ³ at 21 °C	[4],[5]
pH	5 (10 g/L in H ₂ O at 20°C)	[9],[10]
Hygroscopicity	Hygroscopic	[9],[2]

Chemical and Spectroscopic Data

Table 2 provides essential chemical and spectroscopic information for **triethylamine hydrochloride**, aiding in its identification and characterization.

Property	Value	References
Molecular Formula	C ₆ H ₁₆ CIN	[3],[5],[11]
Molecular Weight	137.65 g/mol	[3],[5],[7],[11]
pKa of conjugate acid (triethylammonium ion)	10.75	[12]
¹ H NMR (CDCl ₃)	δ (ppm): 1.43 (t, 9H), 3.17 (q, 6H), 11.6 (s, 1H)	[13]
IR Spectrum	Key peaks can be found on the NIST WebBook	[14]

Solubility Profile

The solubility of **triethylamine hydrochloride** in various solvents is a critical parameter for its use in reactions and subsequent purification.

Solvent	Solubility	References
Water	1440 g/L at 20°C	[9],[15],[10]
Ethanol	Soluble	[9],[4],[1]
Chloroform	Soluble	[9],[4],[1]
Ether	Insoluble	[9],[1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and application of **triethylamine hydrochloride** are provided below. These protocols are intended to serve as a guide for laboratory practice.

Synthesis of Triethylamine Hydrochloride

Protocol 1: Neutralization of Triethylamine with Hydrochloric Acid

This is the most direct method for the preparation of **triethylamine hydrochloride**.

Materials:

- Triethylamine
- Concentrated Hydrochloric Acid (HCl)
- Anhydrous diethyl ether
- Ice bath
- Stir plate and stir bar
- Büchner funnel and filter paper
- Vacuum flask

Procedure:

- In a fume hood, dissolve a known amount of triethylamine in anhydrous diethyl ether in a flask equipped with a stir bar.
- Cool the solution in an ice bath.
- Slowly add an equimolar amount of concentrated hydrochloric acid dropwise to the stirring solution. A white precipitate of **triethylamine hydrochloride** will form immediately.
- Continue stirring for 30 minutes in the ice bath to ensure complete reaction.
- Collect the white precipitate by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
- Dry the purified **triethylamine hydrochloride** under vacuum to remove residual solvent.

Application in Organic Synthesis

Protocol 2: Use as an Acid Scavenger in Esterification

Triethylamine is commonly used as a base to neutralize the HCl generated during the formation of esters from acyl chlorides. This leads to the in-situ formation of **triethylamine hydrochloride**.

Materials:

- Acyl chloride
- Alcohol
- Triethylamine
- Anhydrous dichloromethane (DCM)
- Separatory funnel
- Aqueous 1M HCl solution

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator

Procedure:

- In a flame-dried flask under an inert atmosphere, dissolve the alcohol and triethylamine (1.1 equivalents) in anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
- Slowly add the acyl chloride (1.0 equivalent) to the stirring solution. A precipitate of **triethylamine hydrochloride** may form.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
- Upon completion, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with 1M HCl solution (to remove excess triethylamine), saturated NaHCO_3 solution (to neutralize any remaining acid), and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester product. The **triethylamine hydrochloride** is removed during the aqueous workup.

Protocol 3: Dehydrohalogenation of an Alkyl Halide

Triethylamine is a suitable base for promoting E2 elimination reactions to form alkenes.

Materials:

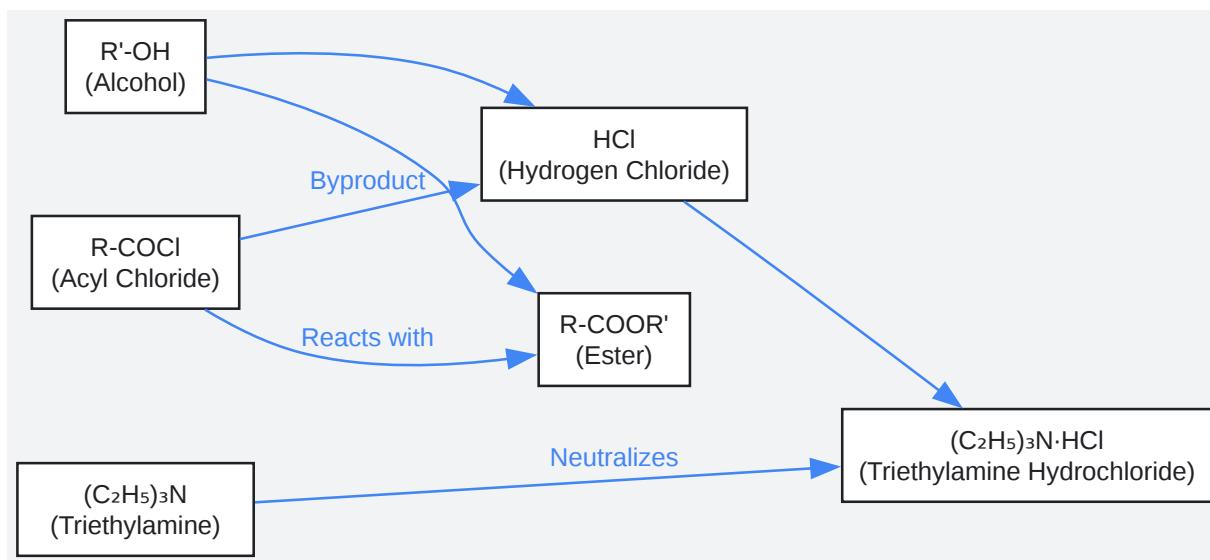
- Alkyl halide
- Triethylamine
- Solvent (e.g., Tetrahydrofuran - THF, or Acetonitrile - ACN)
- Heating mantle or oil bath with temperature control
- Condenser
- Filtration apparatus

Procedure:

- Dissolve the alkyl halide and an excess of triethylamine (2-3 equivalents) in a suitable solvent in a round-bottom flask equipped with a condenser.
- Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature. The **triethylamine hydrochloride** salt may precipitate.
- If a precipitate has formed, it can be removed by filtration.
- The filtrate can then be subjected to an aqueous workup similar to Protocol 2 to remove any remaining **triethylamine hydrochloride** and excess triethylamine.

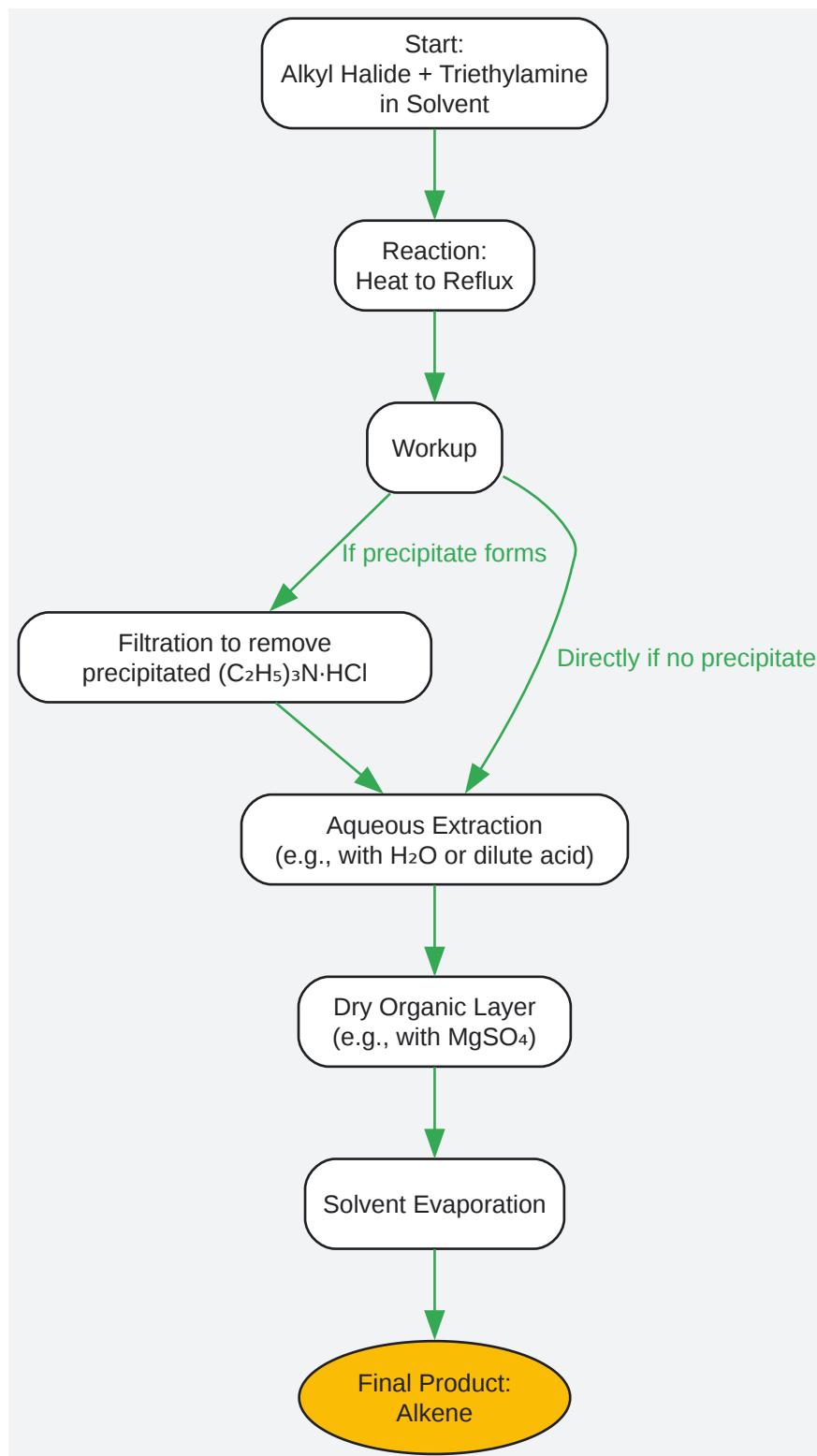
Visualizing Chemical Processes

Graphical representations of reaction mechanisms and workflows involving **triethylamine hydrochloride** can aid in understanding its function.



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Caption: Esterification reaction using triethylamine as an acid scavenger.



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